![molecular formula C11H11N3O B2426131 2-(3-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 113336-27-9](/img/structure/B2426131.png)
2-(3-phenyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have investigated the antileishmanial potential of pyrazole derivatives. Specifically, 2-(3-phenyl-1H-pyrazol-1-yl)acetamide and related compounds have shown promising activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further support its efficacy by revealing favorable binding patterns in the Lm-PTR1 pocket.
Antimalarial Properties
Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, hydrazine-coupled pyrazole derivatives, including 2-(3-phenyl-1H-pyrazol-1-yl)acetamide , have shown promise. Compounds 14 and 15 demonstrated significant inhibition against Plasmodium berghei in vivo, suggesting their potential as safe and effective antimalarial agents .
Anti-Tubercular Potential
While not directly studied for tuberculosis, the design principles behind pyrazole derivatives can be extended to other infectious diseases. Researchers have successfully designed novel heterocyclic chalcones, combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation. These compounds, including analogues of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide , were explored as promising anti-tubercular agents .
Cancer Research
Pyrazole derivatives have also been investigated in cancer research. Although specific studies on 2-(3-phenyl-1H-pyrazol-1-yl)acetamide are limited, the pyrazole core has shown improved growth inhibition in cancer cell lines. Further exploration of its potential as an anticancer agent is warranted .
Drug Discovery and Organic Synthesis
Beyond specific applications, pyrazoles, including our compound of interest, play a crucial role in drug discovery and organic synthesis. Their versatile chemistry allows for the creation of diverse molecules with potential therapeutic properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets for 2-(3-phenyl-1H-pyrazol-1-yl)acetamide.
Mode of Action
It’s hypothesized that the compound may inhibit pak activity, a regulator of cell motility and proliferation . This suggests that the compound could interact with its targets, leading to changes in cell behavior.
Biochemical Pathways
Given the potential inhibition of pak activity , it’s plausible that the compound could affect pathways related to cell motility and proliferation.
Pharmacokinetics
Compounds with similar structures, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of 2-(3-phenyl-1H-pyrazol-1-yl)acetamide.
Result of Action
Based on the potential inhibition of pak activity , it’s plausible that the compound could lead to changes in cell behavior, potentially affecting cell motility and proliferation.
properties
IUPAC Name |
2-(3-phenylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11(15)8-14-7-6-10(13-14)9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSNDPGJEZZSAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenyl-1H-pyrazol-1-yl)acetamide |
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